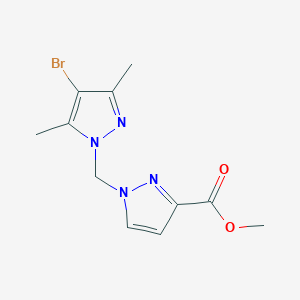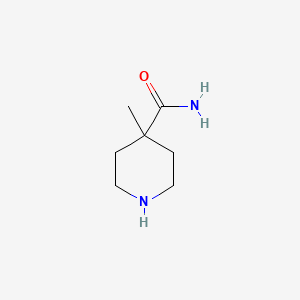
2,6-Dimethyl-4-propoxybenzoic acid
描述
2,6-Dimethyl-4-propoxybenzoic acid: is an organic compound with the molecular formula C12H16O3 . It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 2 and 6 positions and a propoxy group at the 4 position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-propoxybenzoic acid typically involves the alkylation of 2,6-dimethylphenol with propyl bromide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The oxidation step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of 2,6-dimethyl-4-propoxybenzoic acid derivatives with additional carboxylic acid or aldehyde groups.
Reduction: Formation of 2,6-dimethyl-4-propoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
科学研究应用
Chemistry: 2,6-Dimethyl-4-propoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study the effects of structural modifications on the biological activity of benzoic acid derivatives. It may also be used in the development of new bioactive compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research into its anti-inflammatory, antimicrobial, or anticancer activities is ongoing.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its unique structural features contribute to the desired properties of these materials.
作用机制
The mechanism of action of 2,6-Dimethyl-4-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the propoxy group and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction processes.
相似化合物的比较
2,6-Dimethylbenzoic acid: Lacks the propoxy group, which may result in different chemical and biological properties.
4-Propoxybenzoic acid: Lacks the methyl groups, affecting its reactivity and applications.
2,6-Dimethyl-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a propoxy group, leading to variations in its chemical behavior.
Uniqueness: 2,6-Dimethyl-4-propoxybenzoic acid is unique due to the combination of its structural features. The presence of both methyl groups and the propoxy group imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity. These features make it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2,6-dimethyl-4-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHZOPOTVGUEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295525 | |
| Record name | 2,6-Dimethyl-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100256-91-5 | |
| Record name | 2,6-Dimethyl-4-propoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100256-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B3196984.png)





![2-(Bromomethyl)-1-oxaspiro[4.4]nonane](/img/structure/B3197042.png)




